molecular formula C20H24N2O7S2 B2918237 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 1421458-62-9

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Cat. No.: B2918237
CAS No.: 1421458-62-9
M. Wt: 468.54
InChI Key: SOYXJLZLWXBDGE-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring three distinct structural motifs:

  • A benzo[d][1,3]dioxol-5-yl group (methylenedioxy aromatic ring), known for enhancing metabolic stability and membrane permeability in drug design.
  • A 3-hydroxypropyl linker, which may contribute to hydrogen bonding and solubility.
  • A 4-(1,1-dioxido-1,2-thiazinan-2-yl) substituent, a six-membered sulfonated thiazinane ring that could influence electronic properties and target binding .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7S2/c23-18(15-3-8-19-20(13-15)29-14-28-19)9-10-21-31(26,27)17-6-4-16(5-7-17)22-11-1-2-12-30(22,24)25/h3-8,13,18,21,23H,1-2,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYXJLZLWXBDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. Its structural formula is represented as follows:

Property Details
Molecular Formula C21H26N2O6S
Molecular Weight 434.5 g/mol
CAS Number 1421451-88-8

The presence of the dioxole unit suggests potential interactions with various biological targets, particularly in the realm of medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. For instance, the compound was tested against HCT-116 and MCF-7 cell lines, showing IC50 values of approximately 26–65 µM, indicating moderate potency compared to standard chemotherapeutic agents such as doxorubicin .

The anticancer activity is primarily attributed to the compound's ability to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical as it interferes with cellular division processes essential for tumor growth . The compound also modulates ATP-binding cassette (ABC) transporters, which are implicated in drug resistance mechanisms in cancer therapy.

Antidiabetic Activity

In addition to its anticancer effects, this compound has been investigated for its antidiabetic properties. It exhibited significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values for α-amylase inhibition were reported at 0.85 µM and 0.68 µM for related benzodioxol derivatives, suggesting that modifications to the structure could enhance this activity .

Safety Profile

In vitro studies indicated that while the compound effectively inhibits cancer cell proliferation, it shows negligible cytotoxicity towards normal cells (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic applications .

Study 1: Cytotoxicity Assessment

A comprehensive study evaluated the cytotoxic effects of various benzodioxole derivatives, including our compound of interest. The results indicated that modifications in structure significantly influenced biological activity:

Compound Cell Line IC50 (µM)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-sulfonamideHCT-11626
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-sulfonamideMCF-765

These findings underscore the importance of structural optimization in enhancing biological efficacy.

Study 2: Antidiabetic Efficacy

In vivo experiments using a streptozotocin-induced diabetic mouse model demonstrated that administration of related benzodioxole compounds led to a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This highlights the potential application of these compounds in managing diabetes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Thiazinane vs.
  • Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to carboxamides (pKa ~15), enhancing interactions with polar residues in target proteins .

Hypothetical Pharmacokinetic and Binding Properties

While experimental data for the target compound are unavailable, inferences can be drawn from analogs:

Property Target Compound 1-(Benzo[d][1,3]dioxol-5-yl)-N-...cyclopropanecarboxamide (E)-4-((2,4-dioxothiazolidin-5-ylidene)... benzamide
Molecular Weight ~495 g/mol (estimated) ~520 g/mol ~380 g/mol
Hydrogen Bond Donors 2 (hydroxypropyl OH, sulfonamide NH) 1 (carboxamide NH) 1 (thiazolidinone NH)
LogP ~2.5 (predicted) ~3.0 ~1.8
Putative Targets Carbonic anhydrases, kinases Kinases (thiazole derivatives) Antimicrobial agents (thiazolidinones)
Discussion:
  • The benzo[d][1,3]dioxol-5-yl group in the target compound and its carboxamide analog may improve blood-brain barrier penetration compared to non-aromatic analogs.
  • The 3-hydroxypropyl linker could reduce logP (enhancing solubility) relative to cyclopropane or phenyl groups in other analogs .

Computational and Experimental Methodologies

  • Docking Studies : Programs like GOLD (Genetic Optimisation for Ligand Docking) could predict binding modes to targets like carbonic anhydrases, leveraging partial protein flexibility and ligand conformational sampling .
  • Crystallography : SHELX software has been widely used for refining small-molecule structures, which would aid in confirming the stereochemistry of the thiazinane ring and hydroxypropyl linker .

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